
Thalidomide-5'-O-C5-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C5-azide is a modified derivative of thalidomide, a well-known cereblon (CRBN) inhibitor. This compound contains an azide group, making it suitable for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). Thalidomide-5’-O-C5-azide is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C5-azide involves the click chemistry modification of thalidomide. The azide group is introduced to the thalidomide molecule through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C5-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5’-O-C5-azide undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting the azide group with alkyne-containing molecules
Nucleophilic substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Copper catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Alkyne-containing molecules: React with the azide group to form triazole rings
Major Products:
Triazole-containing compounds: Formed through CuAAC reactions
Substituted thalidomide derivatives: Resulting from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates
Biology: Employed in the study of protein-protein interactions and the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy
Industry: Utilized in the production of specialized chemical reagents and intermediates
Mecanismo De Acción
Thalidomide-5’-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific transcription factors, such as IKZF3 and IKZF1. The compound’s azide group allows it to participate in click chemistry reactions, enabling the formation of conjugates and complexes that can modulate various biological pathways .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities
Uniqueness: Thalidomide-5’-O-C5-azide is unique due to its azide group, which allows it to participate in click chemistry reactions. This modification enhances its versatility and applicability in various scientific research fields, particularly in the development of PROTACs and other conjugates .
Propiedades
Fórmula molecular |
C18H19N5O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
5-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N5O5/c19-22-20-8-2-1-3-9-28-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,10,14H,1-3,6-9H2,(H,21,24,25) |
Clave InChI |
LSGAQVWTEJZCDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


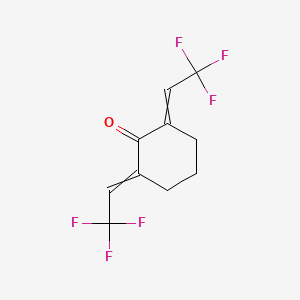
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
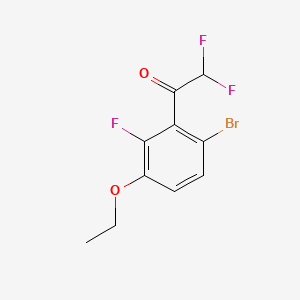
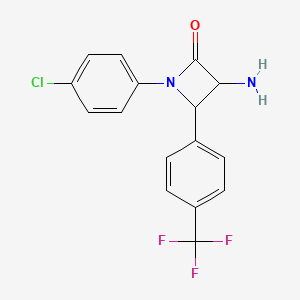
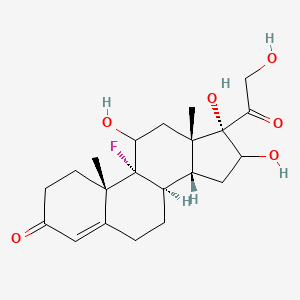
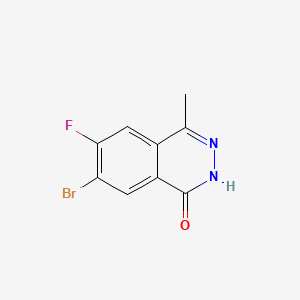
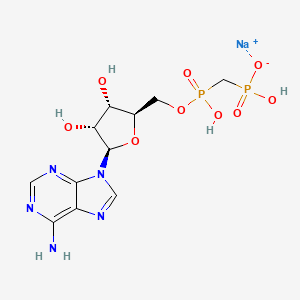

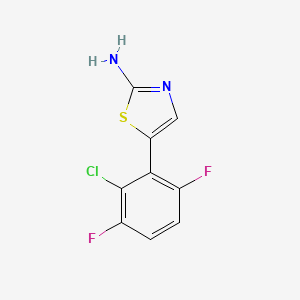
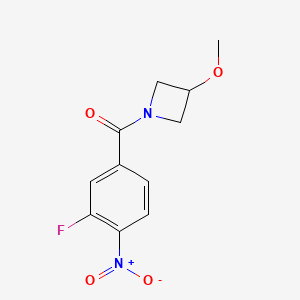
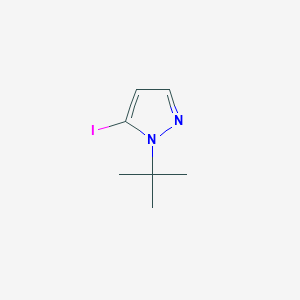
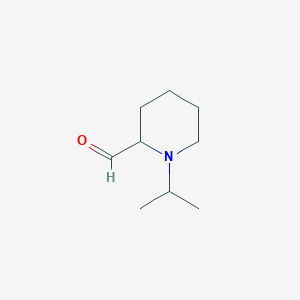
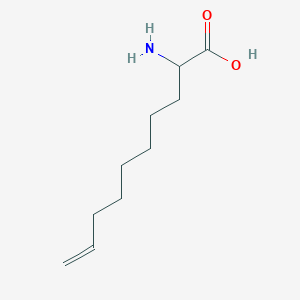
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
